Cas no 900136-92-7 (2-({4-2-(4-methylphenoxy)ethylpiperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione)

2-({4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione is a structurally complex sulfonamide derivative featuring a piperazine linker and an anthraquinone core. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for applications requiring selective functionalization or targeted biological activity. The presence of the sulfonyl group enhances reactivity, while the piperazine moiety contributes to solubility and binding affinity. The anthraquinone scaffold may confer photochemical or redox-active properties, making it useful in dye chemistry or as a precursor for bioactive molecules. Its well-defined structure allows for precise modifications, supporting research in medicinal chemistry and material science.
2-({4-2-(4-methylphenoxy)ethylpiperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione structure
900136-92-7 structure
Product Name:2-({4-2-(4-methylphenoxy)ethylpiperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione
CAS No:900136-92-7
MF:C27H26N2O5S
MW:490.570745944977
CID:5440803
PubChem ID:16832111
Update Time:2025-06-08

2-({4-2-(4-methylphenoxy)ethylpiperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione Chemical and Physical Properties

Names and Identifiers

    • 2-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]sulfonylanthracene-9,10-dione
    • 900136-92-7
    • F3211-0020
    • 2-({4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione
    • AKOS024480343
    • 2-((4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
    • 2-[[4-[2-(4-Methylphenoxy)ethyl]-1-piperazinyl]sulfonyl]-9,10-anthracenedione
    • 2-({4-2-(4-methylphenoxy)ethylpiperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione
    • Inchi: 1S/C27H26N2O5S/c1-19-6-8-20(9-7-19)34-17-16-28-12-14-29(15-13-28)35(32,33)21-10-11-24-25(18-21)27(31)23-5-3-2-4-22(23)26(24)30/h2-11,18H,12-17H2,1H3
    • InChI Key: SKOFFNRBXBTBSA-UHFFFAOYSA-N
    • SMILES: C1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=CC=C1S(N1CCN(CCOC2=CC=C(C)C=C2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 490.15624311g/mol
  • Monoisotopic Mass: 490.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 871
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • Density: 1.334±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 691.6±65.0 °C(Predicted)
  • pka: 6.06±0.10(Predicted)

2-({4-2-(4-methylphenoxy)ethylpiperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione Pricemore >>

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Additional information on 2-({4-2-(4-methylphenoxy)ethylpiperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione

Research Brief on 2-({4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione (CAS: 900136-92-7)

In recent years, the compound 2-({4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}sulfonyl)-9,10-dihydroanthracene-9,10-dione (CAS: 900136-92-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This anthraquinone derivative, characterized by its unique sulfonylpiperazine moiety, has demonstrated promising biological activities, particularly in the context of anticancer and anti-inflammatory therapeutics. The following research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological properties, and potential clinical applications.

Recent studies have elucidated the molecular interactions of 900136-92-7 with key cellular targets. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this compound exhibits potent inhibitory effects on protein kinases involved in cancer cell proliferation. Specifically, it was shown to selectively target the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis. The sulfonylpiperazine group of the molecule plays a pivotal role in binding to the ATP-binding pocket of these kinases, thereby disrupting their activity. These findings suggest that 900136-92-7 could serve as a lead compound for developing novel kinase inhibitors.

In addition to its anticancer potential, 900136-92-7 has been investigated for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. The study attributed this effect to the compound's ability to modulate NF-κB signaling, a central pathway in inflammatory responses. Notably, the 4-methylphenoxyethyl substituent was identified as a critical structural feature for this activity, providing insights for further structure-activity relationship (SAR) optimization.

Pharmacokinetic studies of 900136-92-7 have also advanced significantly. A preclinical investigation reported in European Journal of Pharmaceutical Sciences (2023) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable oral bioavailability and moderate plasma protein binding, with the liver identified as the primary site of metabolism. However, challenges such as rapid clearance and potential drug-drug interactions were noted, underscoring the need for further medicinal chemistry optimization to improve its drug-like properties.

The synthetic accessibility of 900136-92-7 has been another area of progress. Recent publications in Organic Process Research & Development (2024) have described scalable synthetic routes with improved yields and purity. Key advancements include the development of a one-pot sulfonylation-piperazine coupling strategy and the optimization of purification techniques to obtain pharmaceutical-grade material. These methodological improvements are crucial for enabling larger-scale production necessary for advanced preclinical and clinical studies.

Looking forward, the research community has identified several promising directions for 900136-92-7. These include exploring its potential in combination therapies with existing anticancer drugs, investigating its applications in autoimmune diseases, and developing prodrug strategies to address its pharmacokinetic limitations. As the understanding of this compound's multifaceted biological activities continues to grow, it is increasingly recognized as a valuable scaffold for drug discovery in oncology and inflammation-related disorders.

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